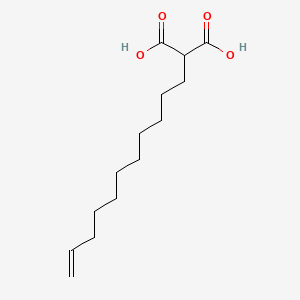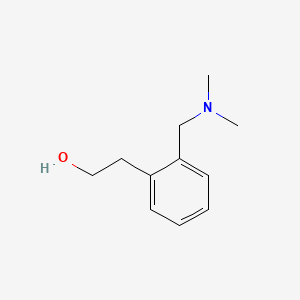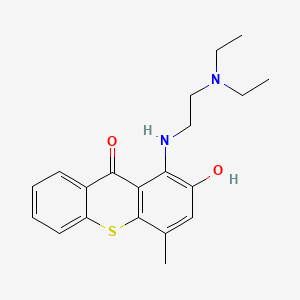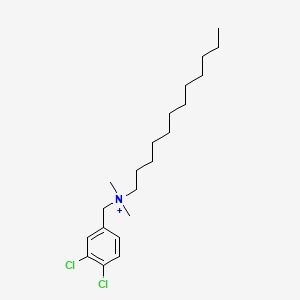
2-(10-Undecenyl)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10-Undecenyl)malonic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 10-undecenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Undecenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 10-undecenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation and hydrolysis steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2-(10-Undecenyl)malonic acid can undergo various chemical reactions typical of carboxylic acids and malonic acid derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to yield hydrocarbons and carbon dioxide.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, diethyl ether, dichloromethane.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Hydrocarbons: Formed from decarboxylation reactions.
科学研究应用
2-(10-Undecenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules
作用机制
The mechanism of action of 2-(10-Undecenyl)malonic acid involves its interactions with various molecular targets. As a malonic acid derivative, it can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The presence of the 10-undecenyl group may also influence its interactions with lipid membranes and other hydrophobic environments .
相似化合物的比较
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness
2-(10-Undecenyl)malonic acid is unique due to the presence of the 10-undecenyl group, which imparts additional hydrophobic character and potential for interactions with lipid environments. This makes it distinct from other malonic acid derivatives and may provide unique properties in both chemical reactions and biological applications .
属性
CAS 编号 |
4475-28-9 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-undec-10-enylpropanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18) |
InChI 键 |
BFPYGAODWSTTOP-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCCC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)




